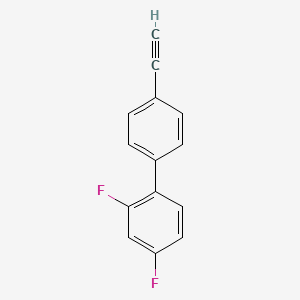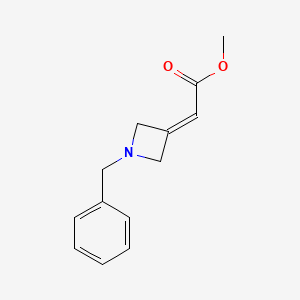
Methyl 2-(1-benzylazetidin-3-ylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-benzylazetidin-3-ylidene)acetate is a chemical compound with the molecular formula C13H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-benzylazetidin-3-ylidene)acetate typically involves the reaction of azetidin-3-one with benzyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
Methyl 2-(1-benzylazetidin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted azetidine derivatives .
科学研究应用
Methyl 2-(1-benzylazetidin-3-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
作用机制
The mechanism of action of Methyl 2-(1-benzylazetidin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
- Methyl 2-(1-phenylazetidin-3-ylidene)acetate
- Methyl 2-(1-alkylazetidin-3-ylidene)acetate
Uniqueness
Methyl 2-(1-benzylazetidin-3-ylidene)acetate is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry .
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
methyl 2-(1-benzylazetidin-3-ylidene)acetate |
InChI |
InChI=1S/C13H15NO2/c1-16-13(15)7-12-9-14(10-12)8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
InChI 键 |
YYTWUJJEPXQQGR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=C1CN(C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



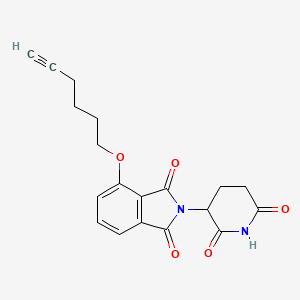
![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
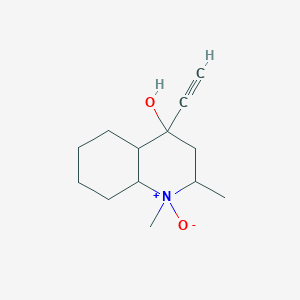
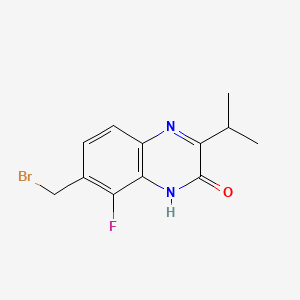
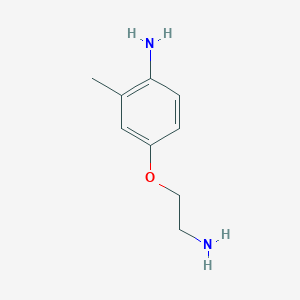
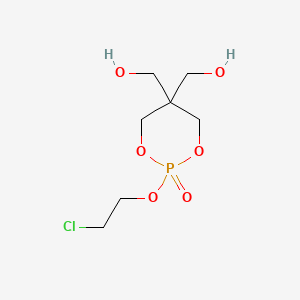


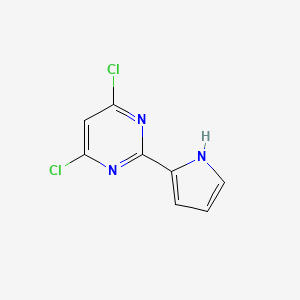
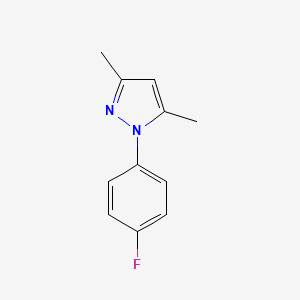
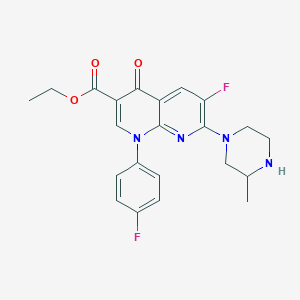
![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)
